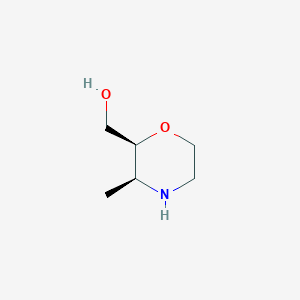
((2S,3S)-3-Methylmorpholin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,3S)-3-Methylmorpholin-2-yl)methanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a morpholine ring substituted with a methyl group at the 3-position and a hydroxymethyl group at the 2-position. The stereochemistry of the compound is defined by the (2S,3S) configuration, which plays a crucial role in its reactivity and interactions with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-3-Methylmorpholin-2-yl)methanol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound, such as a 2-chloro-β-ketoester, using carbonyl reductase enzymes. This method is environmentally friendly and offers high stereoselectivity and yield . Another method involves the use of Grignard reagents and subsequent reduction steps to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound typically involves the use of engineered bacteria containing specific enzymes that catalyze the reduction of precursor compounds. This biotechnological approach is advantageous due to its scalability, high yield, and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
((2S,3S)-3-Methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
((2S,3S)-3-Methylmorpholin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer chemistry
Mecanismo De Acción
The mechanism of action of ((2S,3S)-3-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator. The hydroxymethyl group can form hydrogen bonds with amino acid residues, stabilizing the enzyme-substrate complex and modulating the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-Methylmorpholin-2-yl)methanol: This compound has a different stereochemistry, which affects its reactivity and biological interactions.
(2S,3S)-3-Phenylmorpholin-2-yl)methanol: The phenyl group introduces additional aromatic interactions, making it useful in different applications.
(2S,3S)-3-Hydroxymorpholin-2-yl)methanol: The hydroxyl group at the 3-position provides different reactivity and solubility properties
Uniqueness
((2S,3S)-3-Methylmorpholin-2-yl)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
[(2S,3S)-3-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-6(4-8)9-3-2-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
Clave InChI |
AMBFILXDPRZVFS-NTSWFWBYSA-N |
SMILES isomérico |
C[C@H]1[C@H](OCCN1)CO |
SMILES canónico |
CC1C(OCCN1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


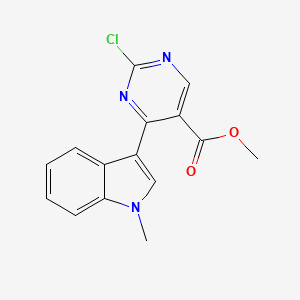
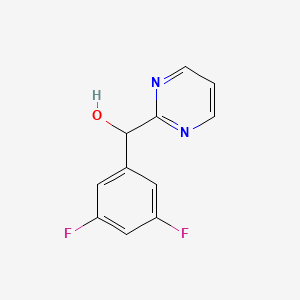
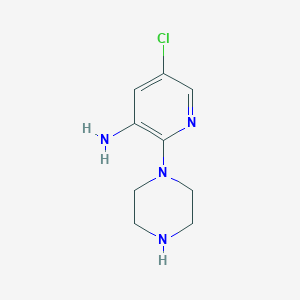
![3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)

![(2S,4R)-1-((S)-2-(2-(2-(2-(((3R,5S)-5-(((4-((S)-4-Acryloyl-3-(cyanomethyl)piperazin-1-yl)-7-(naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)-1-methylpyrrolidin-3-yl)oxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-](/img/structure/B12829171.png)
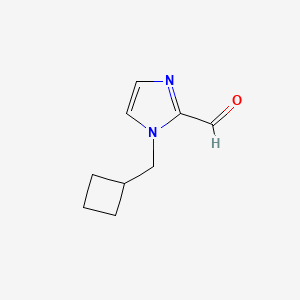

![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B12829189.png)


![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)

